N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both chloro and methoxy substituents, suggests it may have interesting pharmacological properties.
Properties
Molecular Formula |
C21H20ClN3O5 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H20ClN3O5/c1-28-17-8-5-14(11-15(17)22)23-20(26)12-25-21(27)9-6-16(24-25)13-4-7-18(29-2)19(10-13)30-3/h4-11H,12H2,1-3H3,(H,23,26) |
InChI Key |
UOFWQEGHVAYSKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Substitution reactions: Introduction of the chloro and methoxy groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.
Amide bond formation: The final step involves coupling the pyridazinone core with the substituted phenyl acetic acid derivative using amide bond-forming reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield hydroxyl derivatives, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazinone core and may have similar biological activities.
Chloro-substituted phenyl compounds: These compounds share the chloro substituent and may have similar chemical reactivity.
Methoxy-substituted phenyl compounds: These compounds share the methoxy substituent and may have similar pharmacological properties.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific combination of substituents and the pyridazinone core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, identified by the CAS number 1282102-29-7, is a complex organic compound with potential biological activities. Its structure includes multiple functional groups that may contribute to its pharmacological properties. This article reviews its biological activity, focusing on anticancer properties and other therapeutic potentials based on available research findings.
- Molecular Formula : C21H20ClN3O5
- Molecular Weight : 429.9 g/mol
- IUPAC Name : this compound
- SMILES Notation : COc1ccc(NC(=O)Cn2nc(-c3ccc(OC)c(OC)c3)ccc2=O)cc1Cl
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of anticancer properties. A study conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) protocol evaluated its effects against a panel of approximately sixty cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Anticancer Activity
The compound exhibited variable levels of activity across different cancer cell lines:
| Cancer Type | Cell Line | Sensitivity Level |
|---|---|---|
| Leukemia | K-562 | Moderate |
| Colon Cancer | HCT-15 | Low |
| Melanoma | SK-MEL-5 | Low |
| Breast Cancer | MCF7 | Not Sensitive |
The results indicated that while the compound showed some degree of cytotoxicity in leukemia cell lines, it had limited effectiveness against other types of cancer cells at a concentration of 10 µM .
The proposed mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets within cancer cells. The compound may inhibit key enzymes or receptors involved in tumor growth and proliferation. Further studies are needed to elucidate these mechanisms fully.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of similar compounds that share structural features with this compound. These investigations highlight the potential for hybrid molecules to exhibit enhanced biological activity through synergistic effects.
Example Study
A study published in Molecules investigated a related compound's anticancer activity using similar screening methods. The findings suggested that modifications in the molecular structure could lead to improved efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
